molecular formula C14H12ClN5OS2 B4566532 2-{[2-amino-5-cyano-6-(methylthio)-4-pyrimidinyl]thio}-N-(4-chlorophenyl)acetamide

2-{[2-amino-5-cyano-6-(methylthio)-4-pyrimidinyl]thio}-N-(4-chlorophenyl)acetamide

Cat. No.: B4566532
M. Wt: 365.9 g/mol
InChI Key: ORMHGBWKGUZWPN-UHFFFAOYSA-N
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Description

2-{[2-amino-5-cyano-6-(methylthio)-4-pyrimidinyl]thio}-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C14H12ClN5OS2 and its molecular weight is 365.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0171801 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Evaluation

A diverse range of multisubstituted 2-aminothiophenes have been synthesized, showcasing the compound's utility as a building block in the development of novel heterocycles with potential antimicrobial properties. Notably, cyanoacetamides, derived from 2-aminothiophenes, have been engaged in reactions to create various derivatives, including pyrido[1,2-a]thieno[3,2-e]pyrimidines, quinolines, and pyridin-2-one derivatives. The antimicrobial efficacy of these synthesized compounds has been evaluated, indicating their potential as antimicrobial agents (Behbehani et al., 2012).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

A series of pyridines, pyrimidinones, oxazinones, and their derivatives have been synthesized using citrazinic acid as a starting material. These compounds have been tested for their antibacterial and antifungal activities, with some showing comparable efficacy to streptomycin and fusidic acid, suggesting their utility in developing new antimicrobial agents (Hossan et al., 2012).

Cascade Reactions for Heterocyclic Synthesis

Thioueido-acetamides have been identified as versatile starting materials for synthesizing various heterocycles through one-pot cascade reactions. This methodology underscores the compound's role in generating 2-iminothiazoles, thioparabanic acids, and other heterocycles, contributing to the efficient synthesis of important heterocyclic structures with excellent atom economy (Schmeyers & Kaupp, 2002).

Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis and evaluation of 5-deaza analogues of aminopterin and folic acid, starting from cyano-uracils, have led to compounds with significant anticancer activity. This research highlights the compound's role in developing novel anticancer agents, particularly through the transformation of pyrimidine to pyrido[2,3-d]pyrimidine rings (Su et al., 1986).

Synthesis of Heterocycles Incorporating a Thiadiazole Moiety

A new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a precursor for synthesizing various heterocycles, including pyrrole, pyridine, and thiophene derivatives. This work contributes to the development of insecticidal agents, demonstrating the compound's potential in agricultural applications (Fadda et al., 2017).

Properties

IUPAC Name

2-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5OS2/c1-22-12-10(6-16)13(20-14(17)19-12)23-7-11(21)18-9-4-2-8(15)3-5-9/h2-5H,7H2,1H3,(H,18,21)(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMHGBWKGUZWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=N1)N)SCC(=O)NC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.